molecular formula C11H12O3 B3047811 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde CAS No. 14490-45-0

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B3047811
CAS No.: 14490-45-0
M. Wt: 192.21 g/mol
InChI Key: QCBSHOMDNLCSSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde can be synthesized through the acetalization of benzaldehyde with 2-methyl-1,3-dioxolane. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid under reflux conditions . The reaction proceeds by forming a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts like zeolites or ion-exchange resins can enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions due to the presence of the aldehyde group. The dioxolane ring can also participate in ring-opening reactions under acidic or basic conditions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBSHOMDNLCSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474807
Record name 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14490-45-0
Record name 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (2.0 g, 8.23 mmol) in THF (7 ml) was added n-BuLi (1.61 M solution in hexane, 5.47 ml, 8.8 mmol) at −78° C. under nitrogen, and the mixture was stirred for 2 hour, then allowed to warm up to 0° C. for 30 min. A solution of 1-formylpiperidine (930 mg, 8.23 mmol) in THF (5 ml) was added, and the mixture was stirred for 2 hours. The mixture was made neutral by addition of 1N HCl solution, and the whole was extracted with diethylether. The organic layer was washed with saturated NaHCO3 aqueous solution, brine, dried over MgSO4, and concentrated in vacuo. The compound was used for next reaction without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
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4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
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4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
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4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
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4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde

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